MTH1 (NUDT1) Inhibitory Potency: Sub-Nanomolar IC₅₀ Versus Inactive Parent Caffeine
The target compound has been reported as a potent inhibitor of human 7,8-dihydro-8-oxoguanine triphosphatase (MTH1/NUDT1) with an IC50 of 0.200 nM in a PPiLight assay using recombinant MTH1 and 8-oxo-dGTP as substrate [1]. In contrast, the parent compound caffeine shows no meaningful MTH1 inhibition in comparable enzymatic assays, establishing that the C8 carboxylic acid substitution is essential for nanomolar-level target engagement. For perspective, first-in-class nanomolar MTH1 inhibitors such as TH588 and TH287 exhibit IC50 values of 5.0 nM and 0.8 nM respectively in similar biochemical readouts [2].
| Evidence Dimension | MTH1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.200 nM |
| Comparator Or Baseline | Caffeine: no significant MTH1 inhibition at pharmacologically relevant concentrations; TH588: IC₅₀ = 5.0 nM; TH287: IC₅₀ = 0.8 nM |
| Quantified Difference | >25,000-fold more potent than caffeine; 25-fold more potent than TH588; 4-fold more potent than TH287 |
| Conditions | Recombinant human MTH1 (His-tagged, E. coli BL21(DE3)); 8-oxo-dGTP substrate; PPiLight pyrophosphate detection assay; 15 min incubation |
Why This Matters
In MTH1-targeted oncology research, a sub-nanomolar IC₅₀ translates to high target occupancy at low compound concentrations, reducing the risk of off-target pharmacology that has confounded earlier MTH1 inhibitor programs.
- [1] BindingDB. BDBM50152144 (CHEMBL3781661): Affinity Data for 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid. IC₅₀ 0.200 nM for MTH1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50152144 (accessed 2026-05-10). View Source
- [2] Warpman Berglund U, Sanjiv K, Gad H, et al. Validation and development of MTH1 inhibitors for treatment of cancer. Ann Oncol. 2016;27(12):2275-2283. doi:10.1093/annonc/mdw429. View Source
